- Reductive cyclization with baker's yeast of 4-alkyl-2-nitroacetanilides to 6-alkylbenzimidazoles and 1-hydroxy-2-methyl-6-alkylbenzimidazoles, Journal of the Chemical Society, 2001, (21), 2754-2756

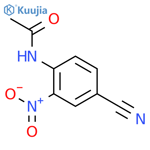

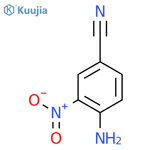

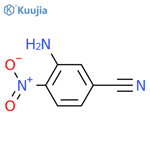

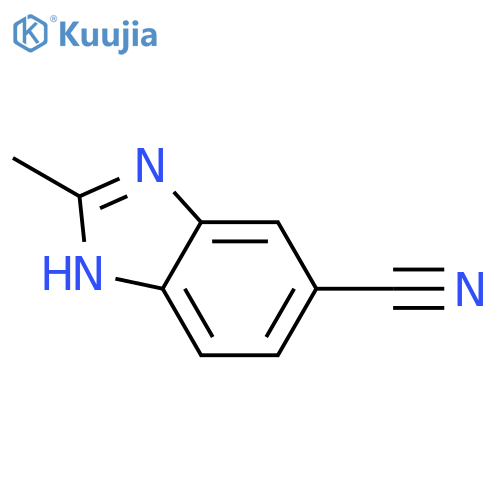

Cas no 92443-13-5 (2-Methyl-1H-benzodimidazole-5-carbonitrile)

92443-13-5 structure

Nome del prodotto:2-Methyl-1H-benzodimidazole-5-carbonitrile

Numero CAS:92443-13-5

MF:C9H7N3

MW:157.171981096268

MDL:MFCD06659814

CID:803328

2-Methyl-1H-benzodimidazole-5-carbonitrile Proprietà chimiche e fisiche

Nomi e identificatori

-

- 2-Methyl-1H-benzo[d]imidazole-5-carbonitrile

- 1H-Benzimidazole-6-carbonitrile,2-methyl-

- 2-methyl-1H-benzimidazole-5-carbonitrile(SALTDATA: FREE)

- 2-methyl-1H-Benzimidazole-6-carbonitrile

- 2-methyl-3H-benzimidazole-5-carbonitrile

- 2-Methyl-1H-benzimidazole-5-carbonitrile

- 2-Methyl-5-cyan-benzimidazol

- 2-METHYLBENZIMIDAZOLE-5-CARBONITRILE

- 5-CYANO-2-METHYL-BENZIMIDAZOLE

- 1H-Benzimidazole-5-carbonitrile, 2-methyl- (9CI)

- 2-Methyl-1H-benzimidazole-6-carbonitrile (ACI)

- 5(or 6)-Benzimidazolecarbonitrile, 2-methyl- (7CI)

- 2-Methyl-1H-1,3-benzodiazole-5-carbonitrile

- 2-Methyl-1H-1,3-benzodiazole-6-carbonitrile

- 2-Methyl-1H-benzodimidazole-5-carbonitrile

-

- MDL: MFCD06659814

- Inchi: 1S/C9H7N3/c1-6-11-8-3-2-7(5-10)4-9(8)12-6/h2-4H,1H3,(H,11,12)

- Chiave InChI: QPFHANMJUAOJKH-UHFFFAOYSA-N

- Sorrisi: N#CC1C=C2C(NC(C)=N2)=CC=1

Proprietà calcolate

- Massa esatta: 157.06400

- Conta donatori di obbligazioni idrogeno: 1

- Conta accettatore di obbligazioni idrogeno: 3

- Conta atomi pesanti: 12

- Conta legami ruotabili: 0

Proprietà sperimentali

- PSA: 52.47000

- LogP: 1.74298

2-Methyl-1H-benzodimidazole-5-carbonitrile Informazioni sulla sicurezza

2-Methyl-1H-benzodimidazole-5-carbonitrile Dati doganali

- CODICE SA:2933990090

- Dati doganali:

Codice doganale cinese:

2933990090Panoramica:

293399090. altri composti eterociclici contenenti solo eteroatomi azotati. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:20,0%

Elementi di dichiarazione:

Nome del prodotto, contenuto del componente, uso per, Si prega di indicare l'aspetto di Urotropina, 6- caprolattam si prega di indicare l'aspetto, Data di firma

Riassunto:

293399090. composti eterociclici con etero-atomo(i) di azoto. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:20,0%

2-Methyl-1H-benzodimidazole-5-carbonitrile Prezzodi più >>

| Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |

|---|---|---|---|---|---|---|---|---|

| A2B Chem LLC | AC87325-5g |

2-Methyl-1H-benzo[d]imidazole-5-carbonitrile |

92443-13-5 | 96% | 5g |

$1316.00 | 2024-07-18 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1784319-5g |

2-Methyl-1H-benzo[d]imidazole-5-carbonitrile |

92443-13-5 | 98% | 5g |

¥19346.00 | 2024-04-25 | |

| abcr | AB267934-1g |

2-Methyl-1H-benzimidazole-5-carbonitrile, 95%; . |

92443-13-5 | 95% | 1g |

€587.60 | 2025-02-27 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1784319-1g |

2-Methyl-1H-benzo[d]imidazole-5-carbonitrile |

92443-13-5 | 98% | 1g |

¥4898.00 | 2024-04-25 | |

| Ambeed | A324131-1g |

2-Methyl-1H-benzo[d]imidazole-5-carbonitrile |

92443-13-5 | 95+% | 1g |

$397.0 | 2024-04-16 | |

| 1PlusChem | 1P0066BH-5g |

2-METHYL-1H-BENZO[D]IMIDAZOLE-5-CARBONITRILE |

92443-13-5 | 96% | 5g |

$1392.00 | 2025-02-21 | |

| abcr | AB267934-1 g |

2-Methyl-1H-benzimidazole-5-carbonitrile; 95% |

92443-13-5 | 1g |

€565.00 | 2023-04-26 | ||

| TRC | M337363-2.5mg |

2-Methyl-1H-benzo[d]imidazole-5-carbonitrile |

92443-13-5 | 2.5mg |

$ 50.00 | 2022-06-03 | ||

| TRC | M337363-5mg |

2-Methyl-1H-benzo[d]imidazole-5-carbonitrile |

92443-13-5 | 5mg |

$ 65.00 | 2022-06-03 | ||

| eNovation Chemicals LLC | Y1249907-1g |

2-METHYL-1H-BENZO[D]IMIDAZOLE-5-CARBONITRILE |

92443-13-5 | 95% | 1g |

$500 | 2024-06-07 |

2-Methyl-1H-benzodimidazole-5-carbonitrile Metodo di produzione

Metodo di produzione 1

Condizioni di reazione

1.1 Catalysts: Sucrose Solvents: Ethanol , Acetone

Riferimento

Metodo di produzione 2

Condizioni di reazione

1.1 Solvents: 1,4-Dioxane ; 8 h, 120 °C

Riferimento

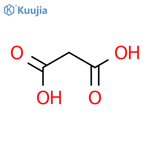

- Oxalic/malonic acids as carbon building blocks for benzazole, quinazoline and quinazolinone synthesis, Organic & Biomolecular Chemistry, 2018, 16(8), 1337-1342

Metodo di produzione 3

Condizioni di reazione

1.1 Reagents: Acetic acid , Indium Solvents: Ethyl acetate ; 6 h, reflux

Riferimento

- Indium-mediated one-pot benzimidazole synthesis from 2-nitroanilines or 1,2-dinitroarenes with orthoesters, Tetrahedron, 2011, 67(41), 8027-8033

Metodo di produzione 4

Condizioni di reazione

1.1 Reagents: Acetic acid Solvents: Acetic acid ; rt; 15 h, reflux; reflux → rt

1.2 Reagents: Sodium carbonate Solvents: Water ; neutralized

1.2 Reagents: Sodium carbonate Solvents: Water ; neutralized

Riferimento

- Preparation of oxadiazole compounds as S1P1 agonists, United States, , ,

Metodo di produzione 5

Condizioni di reazione

1.1 Reagents: 2-Butenenitrile Catalysts: Palladium (carbon supported) Solvents: Toluene ; 1.5 h, 170 °C

Riferimento

- Microwave-Assisted Synthesis of Polysubstituted Benzimidazoles by Heterogeneous Pd-Catalyzed Oxidative C-H Activation of Tertiary Amines, European Journal of Organic Chemistry, 2011, 2011(29), 5791-5795

Metodo di produzione 6

Condizioni di reazione

1.1 Reagents: Hydrogen Catalysts: Platinum Solvents: Acetic acid ; 30 min, 20 bar, 150 °C

Riferimento

- A Novel One-pot Benzimidazole Ring Formation via a Continuous Flow Selective Reductive Cyclization Method, Current Organic Chemistry, 2018, 22(19), 1940-1944

Metodo di produzione 7

Condizioni di reazione

1.1 Catalysts: Rhodium , Amberlite IRA 900 (Cl - form) Solvents: 1,4-Dioxane ; 48 h, 140 °C

1.2 Reagents: Water

1.2 Reagents: Water

Riferimento

- Rhodium catalyzed 2-alkyl-benzimidazoles synthesis from benzene-1,2-diamines and tertiary alkylamines as alkylating agents, Applied Organometallic Chemistry, 2021, 35(8),

Metodo di produzione 8

Condizioni di reazione

1.1 Reagents: Stannous chloride ; 1 min, rt → 130 °C; 5 min, 130 °C

Riferimento

- Rapid one-pot preparation of 2-substituted benzimidazoles from 2-nitroanilines using microwave conditions, Tetrahedron Letters, 2005, 46(39), 6741-6743

Metodo di produzione 9

Condizioni di reazione

1.1 Reagents: Potassium carbonate Catalysts: Rhodium (polymer supported) Solvents: Ethanol , 1,4-Dioxane ; 48 h, 130 °C; 130 °C → rt

1.2 Reagents: Water ; rt

1.2 Reagents: Water ; rt

Riferimento

- Supported Rhodium (Rh@PS) Catalyzed Benzimidazoles Synthesis using Ethanol/Methanol as C2H3/CH Source, Advanced Synthesis & Catalysis, 2019, 361(1), 67-72

Metodo di produzione 10

Condizioni di reazione

1.1 12 h, reflux

Riferimento

- Cyano-benzimidazole salts for electrochemical cells and method for synthesis thereof, United States, , ,

Metodo di produzione 11

Condizioni di reazione

1.1 Solvents: 1,4-Dioxane ; 24 h, 130 °C

Riferimento

- Diheterocycle-substituted pyridine-2(1H)-ketone derivative, preparation method and pharmaceutical application, World Intellectual Property Organization, , ,

2-Methyl-1H-benzodimidazole-5-carbonitrile Raw materials

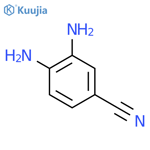

- 3,4-Diaminobenzonitrile

- 4-Amino-3-nitrobenzonitrile

- propanedioic acid

- 1,1,1-Trimethoxyethane

- Acetamide,N-(4-cyano-2-nitrophenyl)-

- 3-amino-4-nitro-benzonitrile

2-Methyl-1H-benzodimidazole-5-carbonitrile Preparation Products

2-Methyl-1H-benzodimidazole-5-carbonitrile Letteratura correlata

-

Taoyi Chen,Thomas A. Manz RSC Adv., 2019,9, 17072-17092

-

Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485

-

Kevin de Aquino Dias,Leandro Helgueira Andrade Green Chem., 2021,23, 2308-2316

-

Hong Bo Wang,Nan Yao,Long Wang,Yu Lin Hu New J. Chem., 2017,41, 10528-10531

-

Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285

92443-13-5 (2-Methyl-1H-benzodimidazole-5-carbonitrile) Prodotti correlati

- 6287-83-8(1H-1,3-benzodiazole-6-carbonitrile)

- 81449-96-9(BENZENAMINE, 5-CHLORO-N,4-DIMETHYL-2-NITRO-)

- 1822601-85-3(2-Pyrrolidineacetic acid, 4-methoxy-)

- 502507-69-9(2'-Deoxy-6-O-4-hydroxy-4-(3-pyridinyl)butylguanosine)

- 954573-16-1(2-Amino-1-(3-methylthiophen-2-yl)ethyldimethylamine)

- 1781381-75-6(8-{(tert-butoxy)carbonylamino}quinoline-5-carboxylic acid)

- 33948-22-0(Iminostilbene N-Carbonyl Chloride)

- 898762-72-6(2-Methyl-3'-thiomorpholinomethyl benzophenone)

- 1806949-06-3(Ethyl 5-(aminomethyl)-2-(difluoromethyl)-4-hydroxypyridine-3-carboxylate)

- 890605-90-0(1-4-(4-chlorobenzenesulfonyl)piperazin-1-yl-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propan-1-one)

Fornitori consigliati

Amadis Chemical Company Limited

(CAS:92443-13-5)2-Methyl-1H-benzodimidazole-5-carbonitrile

Purezza:99%

Quantità:1g

Prezzo ($):357.0